molecular formula C17H18ClNO2 B2600110 4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol CAS No. 1993498-63-7

4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol

Cat. No. B2600110
CAS RN: 1993498-63-7
M. Wt: 303.79
InChI Key: DSIMYOMEBJWCTF-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C17H18ClNO2 and a molecular weight of 303.78 .


Physical And Chemical Properties Analysis

The compound has a brown color and a melting point greater than 350°C . Its molar conductance is 16 Ohm−1·cm2·mol−1 .

Scientific Research Applications

  • Structural Analysis and Spectroscopy : A study on a similar compound, (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol, explored its structural and spectroscopic properties. The research included X-ray diffraction, IR, NMR, and UV–Vis spectrometry, highlighting its potential antioxidant properties (Sen et al., 2017).

  • Corrosion Inhibition : Schiff bases like 4-(((4-ethylphenyl)imino)methyl)phenol have been synthesized and investigated for their corrosion inhibition potential on mild steel in acidic environments. This study underscores the potential industrial applications of similar compounds in protecting metal surfaces (Elemike et al., 2017).

  • Antibacterial and Antioxidant Activities : Research on tridentate substituted salicylaldimines, which are structurally related, has shown significant antibacterial and antioxidant activities. This indicates the potential biomedical applications of these compounds (Oloyede-Akinsulere et al., 2018).

  • Computational Studies and Pharmacophores : Imines, including (E)-4-methyl-2-((o-tolylimino)methyl)phenol, have been computationally studied for their optoelectronic properties and potential as pharmacophores in medicinal chemistry (Tatlidil et al., 2022).

  • Fluorescence Detection : A derivative of 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol was used for fluorescence turn-on detection of cysteine, demonstrating the compound's application in biochemical sensing and analysis (Liu et al., 2015).

  • DNA Interaction Studies : 4-Aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, have been synthesized and characterized for their interactions with DNA, highlighting their potential in anticancer research (Rafique et al., 2022).

properties

IUPAC Name

4-chloro-2-[(4-propoxyphenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-9-21-16-6-3-13(4-7-16)11-19-12-14-10-15(18)5-8-17(14)20/h3-8,10,12,20H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIMYOMEBJWCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol

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